molecular formula C17H20ClN B1634332 Tametraline hydrochloride CAS No. 52371-37-6

Tametraline hydrochloride

Cat. No.: B1634332
CAS No.: 52371-37-6
M. Wt: 273.8 g/mol
InChI Key: XTSOELQVDLSJFM-SQQLFYIASA-N
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Description

Tametraline Hydrochloride is a chemical compound known for its role as a norepinephrine-dopamine reuptake inhibitor. It was initially investigated by Pfizer and is the parent compound of a series of chemicals that led to the development of sertraline, a widely used antidepressant . This compound is recognized for its potential in treating various neurological conditions due to its ability to influence neurotransmitter levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tametraline Hydrochloride involves several steps, starting with the formation of the tetralin ring system. The key steps include:

    Cyclization: Formation of the tetralin ring through cyclization reactions.

    Amine Introduction: Introduction of the amine group to the tetralin ring.

    Methylation: Methylation of the amine group to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tametraline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the tetralin ring or the amine group.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Tametraline Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of norepinephrine-dopamine reuptake inhibitors.

    Biology: Investigated for its effects on neurotransmitter levels and neurological functions.

    Medicine: Explored for potential therapeutic uses in treating depression, anxiety, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical research.

Mechanism of Action

Tametraline Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, two key neurotransmitters in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The molecular targets include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

    Sertraline: A selective serotonin reuptake inhibitor developed from Tametraline.

    Indatraline: An indanamine homolog of Tametraline with similar reuptake inhibition properties.

    Dasotraline: Another norepinephrine-dopamine reuptake inhibitor with a different chemical structure.

Uniqueness: Tametraline Hydrochloride is unique due to its specific stereochemistry and its role as a precursor to sertraline. Unlike sertraline, which primarily targets serotonin reuptake, this compound has a broader spectrum of action, affecting both norepinephrine and dopamine reuptake .

Properties

CAS No.

52371-37-6

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17+;/m0./s1

InChI Key

XTSOELQVDLSJFM-SQQLFYIASA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

52760-47-1

Origin of Product

United States

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